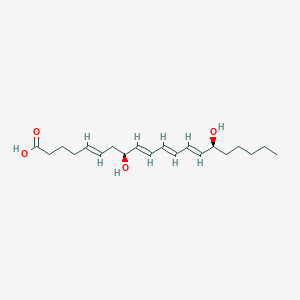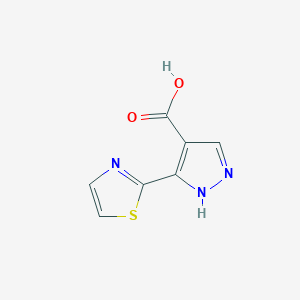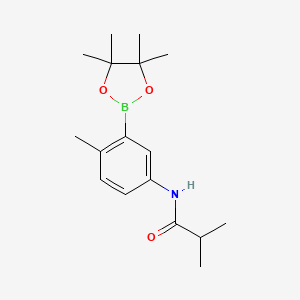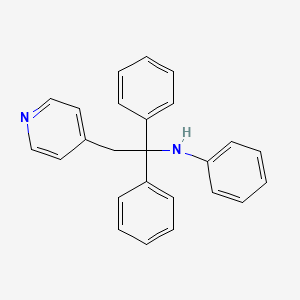
8(S),15(S)-DiHETE (Z, E, Z, E)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(S),15(S)-DiHETE (Z, E, Z, E) is a specialized lipid mediator derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known for their roles in various biological processes, including inflammation and immune responses. The compound is characterized by its specific stereochemistry and geometric isomerism, which are crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8(S),15(S)-DiHETE (Z, E, Z, E) typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 8(S),15(S)-DiHETE (Z, E, Z, E) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8(S),15(S)-DiHETE (Z, E, Z, E) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various epoxides and peroxides, while reduction typically yields alcohols.
Applications De Recherche Scientifique
8(S),15(S)-DiHETE (Z, E, Z, E) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzyme catalysis.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in inflammatory diseases, such as asthma and arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.
Mécanisme D'action
The biological effects of 8(S),15(S)-DiHETE (Z, E, Z, E) are mediated through its interaction with specific receptors on cell surfaces. These receptors, often G-protein coupled receptors (GPCRs), initiate signaling cascades that regulate various cellular functions. The compound can modulate the activity of enzymes involved in the production of other lipid mediators, thereby influencing inflammatory and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(S),12(S)-DiHETE: Another hydroxyeicosatetraenoic acid with similar biological functions but different stereochemistry.
9(S),11(S)-DiHETE: Known for its role in platelet aggregation and vascular functions.
12(S)-HETE: A monohydroxy derivative with potent pro-inflammatory effects.
Uniqueness
8(S),15(S)-DiHETE (Z, E, Z, E) is unique due to its specific stereochemistry and the positions of its hydroxyl groups, which confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1 |
Clé InChI |
NNPWRKSGORGTIM-YRAAGGQXSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)




![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)
![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
